6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, characterized by the presence of chlorine and trifluoromethyl groups. It is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases due to its biological activity and structural properties.
This compound is classified under the category of heterocyclic compounds, specifically as a quinoline derivative. Quinoline derivatives are significant in medicinal chemistry because of their diverse biological activities, including antibacterial, antiviral, and antimalarial properties. The specific structure of 6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one allows it to interact with biological targets effectively, making it a subject of interest in drug discovery.
The synthesis of 6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one typically involves multi-step chemical reactions. A common synthetic route includes:
These reactions require careful control of conditions such as temperature, pressure, and the use of solvents to optimize yield and purity.
The molecular formula for 6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one is , with a molecular weight of approximately 266.04 g/mol. The structure features a quinoline ring system with substituents at specific positions:
The canonical SMILES representation is C1=CN=C2C(=CC(=CC2=C1Cl)C(F)(F)F)N
, indicating the arrangement of atoms within the molecule.
6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one primarily involves its interaction with biological targets such as enzymes or receptors. In medicinal applications:
Research indicates that modifications in this compound can lead to variations in its biological activity, highlighting the importance of structure-activity relationships in drug design.
The physical properties include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions, influencing its applicability in various fields.
6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one has several notable applications:
CAS No.: 61966-14-1
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 17581-52-1